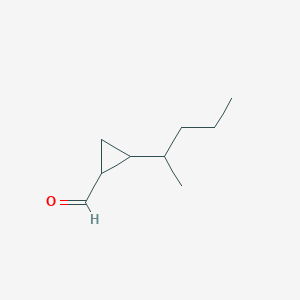
5-Amino-3-methyl-6-(methylsulfanyl)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-methyl-6-(methylsulfanyl)hexanoic acid is an organic compound with the molecular formula C8H17NO2S and a molecular weight of 191.29 g/mol . This compound is characterized by the presence of an amino group, a methyl group, and a methylsulfanyl group attached to a hexanoic acid backbone. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-6-(methylsulfanyl)hexanoic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of organic solvents, such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-methyl-6-(methylsulfanyl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Primary amines
Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
5-Amino-3-methyl-6-(methylsulfanyl)hexanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 5-Amino-3-methyl-6-(methylsulfanyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid: Similar structure but with a trifluoromethyl group instead of a methyl group.
5-Amino-6-cyclohexyl-4-hydroxy-2-isobutyl-hexanoic acid: Contains a cyclohexyl and hydroxy group, differing in its functional groups and overall structure.
Uniqueness
5-Amino-3-methyl-6-(methylsulfanyl)hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino and a methylsulfanyl group allows for versatile chemical modifications and interactions with biological targets .
Propriétés
Formule moléculaire |
C8H17NO2S |
|---|---|
Poids moléculaire |
191.29 g/mol |
Nom IUPAC |
5-amino-3-methyl-6-methylsulfanylhexanoic acid |
InChI |
InChI=1S/C8H17NO2S/c1-6(4-8(10)11)3-7(9)5-12-2/h6-7H,3-5,9H2,1-2H3,(H,10,11) |
Clé InChI |
ACYUAAHPHWHARJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(CSC)N)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methanol](/img/structure/B13183296.png)
![2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid](/img/structure/B13183307.png)



![Methyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13183344.png)
![2-[1-(Aminomethyl)cyclohexyl]butan-2-ol](/img/structure/B13183345.png)
![(Z)-(3-Methoxypropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13183348.png)

![1-[1-(Aminomethyl)cyclopentyl]-3-methylcyclobutan-1-ol](/img/structure/B13183356.png)
![3-Amino-1-[1-(methylsulfanyl)cyclobutyl]propan-1-ol](/img/structure/B13183359.png)

